![molecular formula C11H20BrNO2 B13478052 tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative used in the synthesis of bioactive compounds. It is known for its role in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(bromomethyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Análisis De Reacciones Químicas
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines
Aplicaciones Científicas De Investigación
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate can be compared with similar compounds such as:
tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]methyl}carbamate: Similar structure but with a different substitution pattern on the cyclopropyl ring.
tert-butyl (1-(4-bromophenyl)ethyl)carbamate: Contains a phenyl group instead of a cyclopropyl group.
tert-butyl carbamate: The parent compound used in the synthesis of various derivatives.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[1-(bromomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H20BrNO2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7H2,1-4H3,(H,13,14) |
Clave InChI |
VPYQBOQQGPBKCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


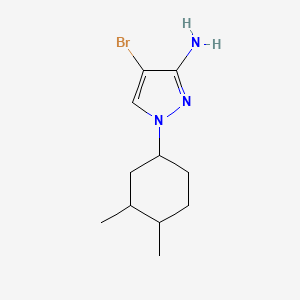
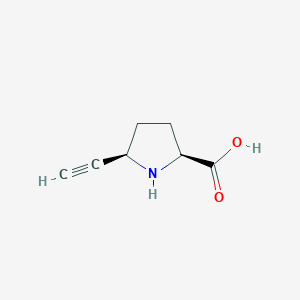
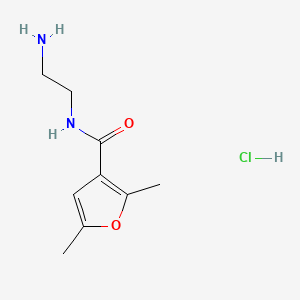
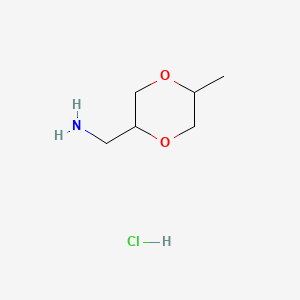
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
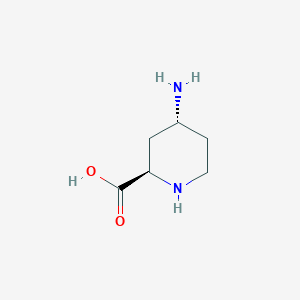
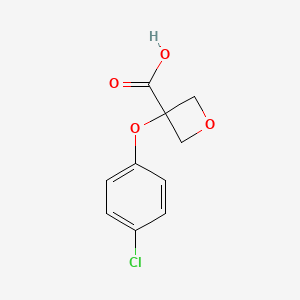
![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
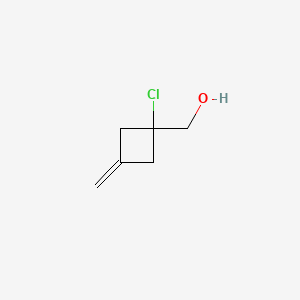
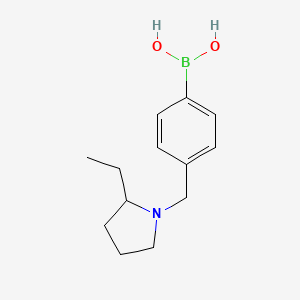
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
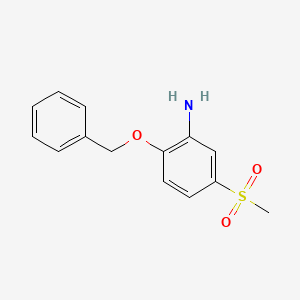
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
